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Compound of Interest

3-(2,6-
Compound Name:
Dichlorophenyl)pentanedioic acid

CAS No.: 371981-21-4

Cat. No.: B2630991

Get Quote

\ J

CAS: 371981-21-4 Formula: C11H10Cl204 Molecular Weight: 277.10 g/mol [1][2]

Executive Summary

3-(2,6-Dichlorophenyl)pentanedioic acid (CAS 371981-21-4) is a specialized dicarboxylic
acid intermediate used primarily in the synthesis of 3-arylpiperidines and 3-arylglutarimides.[1]
[2] Its structural uniqueness lies in the 2,6-dichlorophenyl moiety, which introduces significant
steric bulk and orthogonal conformational locking at the C3 position.[1][2]

This scaffold is a critical building block for:

o NK1 Receptor Antagonists: The 3-arylpiperidine core is a pharmacophore found in high-
affinity NK1 ligands (e.g., CP-99,994 analogs), where the steric bulk of the phenyl ring
dictates receptor subtype selectivity.[1][2]

» GABA Analogues: Precursor to conformationally restricted

-amino acids and GABA derivatives via Curtius rearrangement or glutarimide reduction.[1][2]
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o Supramolecular Chemistry: The rigid, bulky 2,6-dichlorophenyl group serves as an effective
steric barrier in the design of rotaxanes and molecular switches.[1][2]

Chemical Profile & Steric Considerations
Structural Analysis

Unlike the unsubstituted 3-phenylglutaric acid, the 2,6-dichloro derivative exhibits restricted
rotation around the C3-C1' bond.[1][2] The chlorine atoms at the ortho positions force the
phenyl ring to adopt a conformation nearly perpendicular to the glutaric acid backbone to
minimize steric clash with the C2/C4 methylene protons.[1][2]

Implications for Synthesis:

» Nucleophilic Attack: The C3 position is sterically shielded, making Michael additions to the
precursor cinnamate slower than in unsubstituted analogs.[1][2]

o Cyclization: Formation of the anhydride or imide is favored due to the Thorpe-Ingold effect
(gem-dialkyl effect analog), where the bulky substituent compresses the internal bond angle,
bringing the terminal carboxylates closer together.[1][2]

Physicochemical Properties

Property Value Note

White to off-white crystalline
Appearance _
solid

High MP due to strong
Melting Point 168-172 °C (Predicted) intermolecular H-bonding
(dimer formation).[1][2]

First ionization is enhanced by
~3.8 (COOH #1), ~5.2 (COOH ] ]
pKa 42) the electron-withdrawing
chlorophenyl group.[1][2]

Poor solubility in water and
Solubility DMSO, Methanol, EtOAc non-polar alkanes (Hexane).[1]

[2]
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Synthetic Methodologies

The synthesis of CAS 371981-21-4 requires overcoming the steric hindrance of the 2,6-
dichlorobenzaldehyde precursor.[1][2] Standard Knoevenagel conditions often fail or proceed
with low yields.[1][2] Two robust routes are presented below.

Route A: The Modified Knoevenagel-Michael Strategy
(Scalable)

This route utilizes a "one-pot" Michael addition logic but separates the steps to ensure
conversion of the hindered aldehyde.[1][2]

Step 1: Synthesis of Ethyl 2,6-Dichlorocinnamate
o Reagents: 2,6-Dichlorobenzaldehyde, Monoethyl malonate, Pyridine, Piperidine (cat).[1][2]

e Protocol: Do not use diethyl malonate directly. Use monoethyl malonate for a Knoevenagel-

Doebner modification to drive decarboxylation in situ, yielding the cinnamate ester directly.[1]

[2]

o Conditions: Reflux in pyridine/piperidine for 12 hours. The high temperature is required to
overcome the steric barrier of the 2,6-dichloro group.[1][2]

Step 2: Michael Addition

» Reagents: Diethyl malonate, NaOEt (2.2 eq), EtOH.[1][2]

e Protocol: The cinnamate from Step 1 is treated with diethyl malonate anion.[1][2]

 Critical Control Point: Due to sterics, the reaction requires reflux (78°C) rather than room
temperature. Monitor consumption of cinnamate by HPLC.

Step 3: Hydrolysis & Decarboxylation

» Reagents: 6M NaOH, then 6M HCI, Heat.

o Protocol: The tetra-ester intermediate is hydrolyzed to the tetra-acid, which spontaneously
decarboxylates upon acidification and heating (reflux, 4h) to yield the diacid.[1][2]
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Route B: The Guareschi-Thorpe Condensation (High
Purity)

For research-grade purity, the Guareschi-Thorpe method avoids the reversible nature of the
Michael addition.[1][2]

o Condensation: 2,6-Dichlorobenzaldehyde + 2 eq. Ethyl cyanoacetate +

(gas)

Dicyanoglutarimide intermediate.[1][2]

o Hydrolysis: The cyclic imide is hydrolyzed with concentrated

(60%) at 140°C. This harsh condition simultaneously hydrolyzes the nitriles and
decarboxylates the gem-dicarboxylic positions.[1][2]

Synthetic Workflow Diagram

Monoethyl malonate Diethyl malonate
Pyridine, Reflux NaOEt, EtOH 1. NaOH (Hydrolysis) .
(Knoevenagel-Doebner) L | o) o : (Michael Addition) | o ooy : 2. HCL, Heat (-2 CO2) S'féigﬂ%ﬂp:;gyn

(CAS 371981-21-4)

2,6-Dichlorobenzaldehyde

Click to download full resolution via product page

Figure 1: Step-wise synthesis via the Modified Knoevenagel-Michael route.

Downstream Applications & Protocols

The primary utility of CAS 371981-21-4 is its conversion into nitrogen heterocycles.[1][2]

Synthesis of 3-(2,6-Dichlorophenyl)piperidine

This piperidine scaffold is a key pharmacophore.[1][2]

Protocol:
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Anhydride Formation: Reflux CAS 371981-21-4 in Acetyl Chloride (neat) for 2 hours.
Evaporate volatiles to obtain the cyclic anhydride.[1][2]

o Note: The 2,6-dichloro group accelerates this cyclization.[1][2]
Imide Formation: Treat the anhydride with

or Urea at 160°C to form 3-(2,6-dichlorophenyl)glutarimide.[1][2]

Reduction: Reduce the glutarimide using

(4 eq) indry THF.

o Safety: Add
slowly at 0°C. Reflux for 12h. Quench with Fieser method.

Isolation: Extract the piperidine as the HCI salt.

Synthesis of -Amino Acids (Curtius Rearrangement)

To access chiral

-amino acids:

Convert the diacid to the mono-methyl ester (via anhydride opening with MeOH).[1][2]

React with Diphenylphosphoryl azide (DPPA) and TEA in Toluene (Curtius Rearrangement)
to form the isocyanate.[1][2]

Hydrolyze to the

-amino acid.[1][2]

Analytical Characterization
NMR Expectations ( -DMSO)

12.1 ppm (s, 2H): Carboxylic acid protons (broad).[1][2]
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e 7.4-7.6 ppm (m, 3H): Aromatic protons (2,6-dichloro substitution pattern results in a tight
multiplet or doublet/triplet pattern depending on resolution).[1][2]

e 3.8-4.0 ppm (m, 1H): The C3 methine proton.[1][2]

o Diagnostic: This signal will be significantly deshielded and split into a quintet (or tt)
compared to unsubstituted glutaric acid due to the anisotropic effect of the orthogonal
phenyl ring.[1][2]

e 2.4-2.8 ppm (m, 4H): Methylene protons (C2/C4).[1][2] These often appear as complex
diastereotopic multiplets due to the chiral center at C3 (even in racemic mixture, the protons
are diastereotopic).[1][2]

HPLC Method (Reverse Phase)

e Column: C18 (e.g., Agilent Zorbax SB-C18), 4.6 x 150mm, 5um.[1][2]

» Mobile Phase A: 0.1% Phosphoric Acid in Water.[1][2]

o Mobile Phase B: Acetonitrile.[1][2]

» Gradient: 10% B to 90% B over 15 min.

e Detection: UV @ 210 nm (COOH absorption) and 254 nm (Phenyl ring).[1][2]

e Retention: Expect the peak to elute later than 3-phenylglutaric acid due to the lipophilicity of
the two chlorine atoms (

).[11[2]

References
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(CAS 371981-21-4)." Technical Data Sheet.

¢ PubChem. (2024).[1][2] "Compound Summary: 2,6-Dichlorophenylacetic acid derivatives."
National Library of Medicine.[1][2] (Structural analogs and property data).[1][2][3][4][5][6][7]

[1][2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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